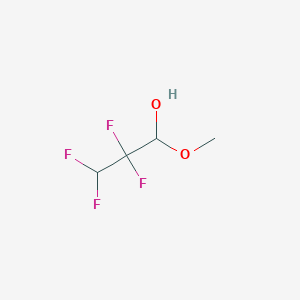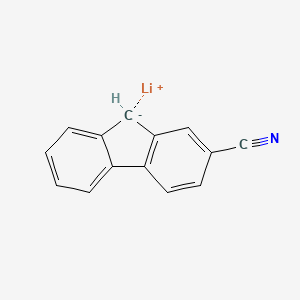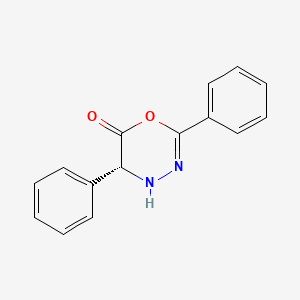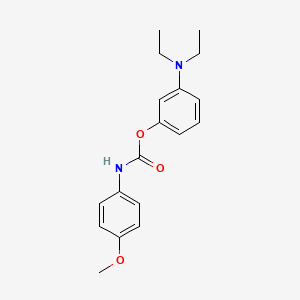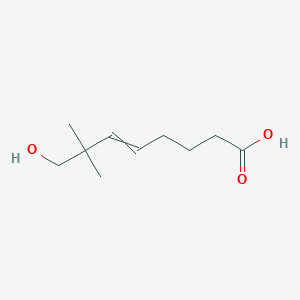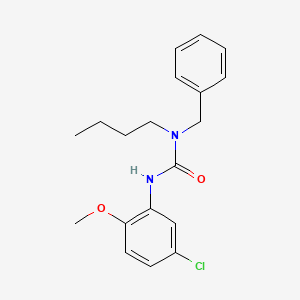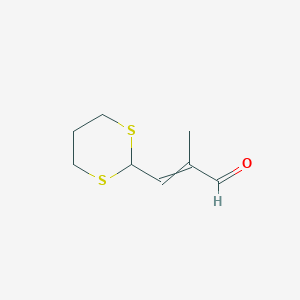
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal is an organic compound that features a dithiane ring, which is a six-membered ring containing two sulfur atoms. This compound is of interest in organic synthesis due to its unique structural properties and reactivity. The presence of the dithiane ring makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal can be synthesized through the reaction of 1,3-propanedithiol with an appropriate aldehyde or ketone in the presence of a Lewis acid catalyst. Common catalysts used include boron trifluoride etherate or zinc chloride. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired dithiane derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding alcohol or hydrocarbon.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms in the dithiane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted dithiane derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds, allowing for selective reactions to occur without interference from the carbonyl group.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dithian-2-yl)-2-methylprop-2-enal involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize negative charges, making it a useful intermediate in reactions that involve the formation of carbanions. This stabilization is due to the electron-withdrawing effect of the sulfur atoms, which delocalize the negative charge.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: A simpler compound with a similar ring structure but without the additional functional groups.
1,3-Dithiolane: A five-membered ring analog of dithiane.
2-Methyl-1,3-dithiane: A methyl-substituted derivative of 1,3-dithiane.
Uniqueness
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal is unique due to the presence of both the dithiane ring and the enal functional group. This combination allows for a broader range of chemical reactivity and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
84188-96-5 |
|---|---|
Fórmula molecular |
C8H12OS2 |
Peso molecular |
188.3 g/mol |
Nombre IUPAC |
3-(1,3-dithian-2-yl)-2-methylprop-2-enal |
InChI |
InChI=1S/C8H12OS2/c1-7(6-9)5-8-10-3-2-4-11-8/h5-6,8H,2-4H2,1H3 |
Clave InChI |
MTOCZOLJKPFBSY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1SCCCS1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


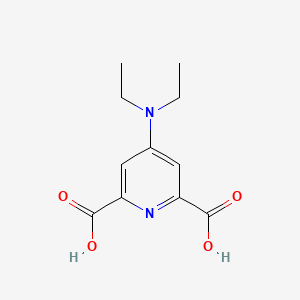
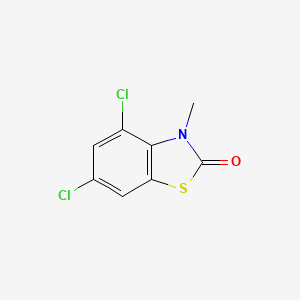
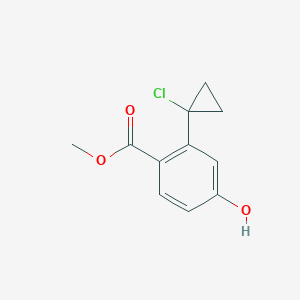
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
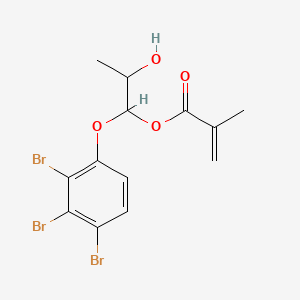
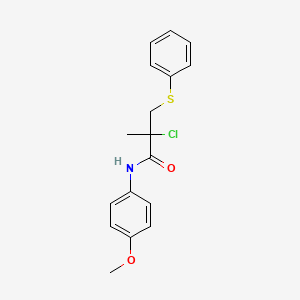
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
